molecular formula C14H9BrFN3O2S B2436831 N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-08-2

N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2436831
CAS No.: 896340-08-2
M. Wt: 382.21
InChI Key: AQPFADSYUZQHSZ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional functional groups such as a bromo and fluorophenyl group, a methyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPFADSYUZQHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiouracil Derivatives

A widely adopted method involves the reaction of 2-thiouracil derivatives with α-halo ketones or acids. For instance, ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (intermediate 1 ) undergoes cyclization with chloroacetonitrile in N,N-dimethylformamide (DMF) to form ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (intermediate 2 ). This method achieves a 70% yield and demonstrates the feasibility of introducing methyl groups at position 2 of the thiazole ring via α-halo ketones.

Enzymatic Oxidation and 1,4-Addition

Myceliophthora thermophila laccase (Novozym 51,003) catalyzes the oxidation of catechols to ortho-quinones, which undergo 1,4-addition with active methylene compounds. While this approach was used to synthesize diarylated thiazolo[3,2-a]pyrimidin-3(2H)-ones, adapting it for 5-oxo derivatives would require substituting the methylene component with a ketone or ester group. Enzymatic methods offer milder conditions (room temperature, aqueous media) compared to traditional Pd-catalyzed couplings.

Formation of the 5-Oxo Group

The 5-oxo functionality is typically incorporated via oxidation or during cyclization.

Oxidative Methods

Oxidation of 5H-thiazolo[3,2-a]pyrimidine intermediates using agents like pyridinium dichromate (PDC) or KMnO₄ under acidic conditions generates the 5-oxo derivative. However, over-oxidation to sulfones must be controlled.

Cyclization with Ketone Precursors

Using ethyl acetoacetate as a starting material in cyclocondensation reactions inherently introduces the 5-oxo group. For example, the fusion of ethyl acetoacetate, 2,4-dimethoxybenzaldehyde, and thiourea in the presence of ZnCl₂ yields pyrimidine-thione intermediates that cyclize to form the 5-oxo core.

Synthesis of the N-(4-Bromo-2-fluorophenyl)carboxamide Side Chain

The carboxamide moiety is introduced via coupling reactions between the thiazolopyrimidine-6-carboxylic acid and 4-bromo-2-fluoroaniline.

Carboxylic Acid Activation

The 6-carboxylate ester (e.g., intermediate 2 ) is hydrolyzed to the carboxylic acid using NaOH or LiOH. Activation via EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitates coupling with 4-bromo-2-fluoroaniline in DMF or THF, yielding the carboxamide.

Halogenation of the Phenyl Ring

If 4-bromo-2-fluoroaniline is unavailable, it can be synthesized via directed halogenation. A patent describes the preparation of 2-bromo-4-fluoroanisole by brominating 4-fluoroanisole with N-bromosuccinimide (NBS) in the presence of 2,2,6,6-tetramethylpiperidine oxide (TEMPO) under a NO/O₂ atmosphere. Subsequent hydrolysis of the methoxy group to an amine via the Ullmann reaction or catalytic amination would yield the desired aniline.

Final Coupling and Purification

The coupling reaction typically proceeds at 0–25°C, with yields ranging from 60% to 85%. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS confirm the structure.

Comparative Analysis of Synthetic Routes

Method Step Approach Yield (%) Conditions Key Advantages
Thiazolopyrimidine core Cyclocondensation 70–85 Reflux in DMF, 10 h High regioselectivity
2-Methyl introduction Direct alkylation 55 −78°C, THF/hexanes Avoids protective groups
5-Oxo formation Oxidative 60–75 PDC, CH₃COOH, 25°C Compatible with sensitive groups
Carboxamide coupling EDCl/HOBt 80 DMF, 0–25°C Mild, high functional tolerance

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing pathways in thiazolopyrimidine formation (e.g., N1 vs. N3 cyclization) necessitate careful control of electronic and steric factors.
  • Halogen Compatibility : Bromine and fluorine substituents may interfere with coupling reactions; orthogonal protection strategies (e.g., silyl ethers) could mitigate this.
  • Enzymatic Scalability : While laccase-mediated synthesis is eco-friendly, enzyme stability and cost require optimization for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluorophenyl groups can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and pyrimidine rings, leading to the formation of different oxidation states.

    Condensation Reactions: The carboxamide group can participate in condensation reactions with other carbonyl-containing compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Case Studies

  • Anticancer Activity Evaluation : A study evaluated the anticancer potential of several thiazolo-pyrimidine derivatives, including the compound . The evaluation was conducted using the National Cancer Institute's NCI-60 screening program, which assesses compounds against a wide range of human cancer cell lines. Notably, derivatives demonstrated varying degrees of cytotoxicity, with some showing promising results against breast cancer cell lines (MCF7) and prostate cancer (DU145) .
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide with target proteins involved in cancer progression. These studies suggest that the compound can effectively interact with key receptors, potentially inhibiting their activity .

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties against various bacterial and fungal strains.

Antimicrobial Activity

  • In Vitro Studies : In vitro studies have shown that thiazolo-pyrimidine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic processes .
  • Comparative Efficacy : Comparative studies indicate that compounds with similar structures to this compound have demonstrated better efficacy than traditional antibiotics in some cases, suggesting a potential role in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or it may interfere with cell signaling pathways, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • N-(4-bromo-2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • N-(4-bromo-2-fluorophenyl)-2-ethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the specific combination of functional groups it possesses. The presence of both bromo and fluorophenyl groups, along with the thiazole and pyrimidine rings, imparts distinct chemical and physical properties that differentiate it from similar compounds. These properties make it particularly useful in specific scientific research applications, such as the development of new therapeutic agents and materials.

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C13H8BrFN4O2S
Molecular Weight 353.19 g/mol
CAS Number Not available

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The presence of halogen substituents (like bromine and fluorine) in the phenyl ring has been correlated with enhanced antibacterial activity.

Case Study: Antibacterial Screening

In a comparative study of thiazolo[3,2-a]pyrimidines, it was found that compounds with bromo and fluoro substitutions demonstrated improved efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 5 to 25 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin.

Anticancer Activity

Thiazolo[3,2-a]pyrimidines have also been studied for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of topoisomerase enzymes.

The proposed mechanism includes the inhibition of DNA topoisomerase II, which is crucial for DNA replication and transcription. By disrupting this process, the compound may lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown potential in reducing inflammatory markers in vitro.

Research Findings

In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolo[3,2-a]pyrimidine derivatives. Key factors influencing activity include:

  • Substituent Positioning : The position of halogen atoms on the phenyl ring significantly affects antimicrobial potency.
  • Functional Groups : The presence of electron-withdrawing groups enhances reactivity and biological efficacy.
  • Molecular Size : Larger substituents may hinder permeability but can increase binding affinity to target enzymes.

Q & A

Q. What are the common synthetic routes for synthesizing thiazolo[3,2-a]pyrimidine derivatives like N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Thiazolo[3,2-a]pyrimidine cores are typically synthesized via cyclocondensation reactions. For example:

  • Step 1 : React ethyl 2-(arylidene)-3-oxo-5-aryl-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate derivatives with substituted anilines under reflux in ethanol or DMF to introduce carboxamide substituents .
  • Step 2 : Optimize substituent positioning (e.g., bromo, fluoro groups) by adjusting stoichiometry of halogenating agents (e.g., N-bromosuccinimide) and reaction time to minimize side products .
  • Key Parameters : Temperature (70–100°C), solvent polarity (DMF enhances cyclization), and catalyst (piperidine for Knoevenagel condensations) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve the 3D structure, including bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O, C–H⋯π). For example, triclinic P1P\overline{1} space groups are common for similar derivatives, with RR-factors < 0.06 .
  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm regioselectivity of bromo/fluoro substituents. Coupling constants (JJ) distinguish cis/trans configurations in the thiazole ring .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functionalities .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromo, fluoro) influence conformational stability and reactivity in this compound?

Methodological Answer:

  • Electron-Withdrawing Effects : Bromo and fluoro groups reduce electron density on the pyrimidine ring, stabilizing planar conformations and enhancing electrophilic substitution reactivity at C5 .
  • Hydrogen Bonding : Fluorine participates in weak C–H⋯F interactions, affecting crystal packing. For example, 2-fluorophenyl derivatives exhibit intramolecular N–H⋯N bonds that stabilize six-membered rings .
  • Computational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict sites for nucleophilic attack .

Q. How can researchers resolve contradictions in crystallographic data between structurally similar derivatives?

Methodological Answer:

  • Refinement Strategies : Use SHELXL for high-resolution refinement, especially for disordered halogen atoms. Apply TWIN/BASF commands in SHELX to model twinning in triclinic systems .
  • Statistical Validation : Compare RintR_{\text{int}} values and residual density maps. For example, discrepancies in C–Br bond lengths (~1.89–1.93 Å) may arise from thermal motion anisotropy; apply ADPs (anisotropic displacement parameters) .
  • Packing Analysis : Use Mercury software to visualize intermolecular interactions (e.g., π-stacking vs. hydrogen bonding) that explain polymorphism .

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